molecular formula C14H23N5 B11736988 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11736988
M. Wt: 261.37 g/mol
InChI Key: GPJQAWVYXXATTB-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, thiols; often in the presence of a base.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding assays.

    Industry: It finds applications in the development of agrochemicals and as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-bromo-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide
  • GPR35 agonist, compound 10

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct physicochemical properties and biological activities compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C14H23N5/c1-5-19-13(6-7-16-19)8-15-14-10-18(9-11(2)3)17-12(14)4/h6-7,10-11,15H,5,8-9H2,1-4H3

InChI Key

GPJQAWVYXXATTB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2C)CC(C)C

Origin of Product

United States

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